molecular formula C17H25FN2O B5083339 N,N-diethyl-1-(4-fluorobenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-fluorobenzyl)-3-piperidinecarboxamide

Cat. No. B5083339
M. Wt: 292.4 g/mol
InChI Key: VUWRDFUUSQZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-fluorobenzyl)-3-piperidinecarboxamide, commonly known as DF-MDBP, is a synthetic designer drug that belongs to the piperidine class of compounds. It is a potent psychoactive substance that has been found to produce euphoric effects in users. The chemical structure of DF-MDBP is similar to that of other piperidine-based designer drugs, such as MDPV and α-PVP.

Mechanism of Action

DF-MDBP works by binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which produces feelings of euphoria and pleasure. The drug also affects other neurotransmitters, such as norepinephrine and serotonin, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
DF-MDBP has been found to produce a range of physiological and psychological effects in users. These include increased heart rate, elevated blood pressure, hyperthermia, and sweating. The drug can also cause agitation, anxiety, paranoia, and hallucinations. Long-term use of DF-MDBP can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

DF-MDBP has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in the brain. However, the drug's high potential for abuse and its illegal status in many countries limit its use in research.

Future Directions

Future research on DF-MDBP could focus on its potential therapeutic uses. The drug's ability to increase dopamine levels in the brain could be useful in the treatment of conditions such as Parkinson's disease and depression. However, further research is needed to determine the safety and efficacy of DF-MDBP for these applications. Additionally, research could focus on developing new compounds that are more selective for the dopamine transporter and have fewer side effects.

Synthesis Methods

DF-MDBP is usually synthesized using a multi-step process that involves the reaction of piperidine with 4-fluorobenzyl chloride, followed by the addition of diethylamine and then acetic anhydride. The final product is then purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

DF-MDBP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines.

properties

IUPAC Name

N,N-diethyl-1-[(4-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O/c1-3-20(4-2)17(21)15-6-5-11-19(13-15)12-14-7-9-16(18)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWRDFUUSQZNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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